molecular formula C12H16N2O B13770614 Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- CAS No. 77733-19-8

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl-

Katalognummer: B13770614
CAS-Nummer: 77733-19-8
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: BBYVJEYEEJDLKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- is a heterocyclic compound featuring an oxazoline ring attached to an aniline moiety. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxazoline ring imparts significant chemical reactivity and versatility, making it valuable in various fields such as pharmaceuticals, industrial chemistry, and polymer science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- typically involves the reaction of 2-amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the cyclization of amino alcohols with nitriles under acidic conditions, leading to the formation of the oxazoline ring .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    Oxazoline: A simpler analog with a similar five-membered ring structure.

    Oxazole: An oxidized form of oxazoline with distinct chemical properties.

    Oxazolidine: A reduced form of oxazoline with different reactivity.

Uniqueness: Aniline, N-(2-oxazolin-2-YL)-2,4,5-trimethyl- stands out due to its combination of aniline and oxazoline moieties, providing a unique set of chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs .

Eigenschaften

CAS-Nummer

77733-19-8

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

N-(2,4,5-trimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-8-6-10(3)11(7-9(8)2)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

BBYVJEYEEJDLKD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)NC2=NCCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.